Cas no 33922-73-5 (Allyl Propyltrisulfide)
Allyl Propyltrisulfide Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenyl propyl trisulfide
- 1-(prop-2-enyltrisulfanyl)propane
- TRISULFIDE 2-PROPENYL PROPYL
- allyl propyl trisulfide
- Propyl 2-propenyl trisulfide
- Trisulfide,2-propen-1-yl propyl
- Allyl Propyltrisulfide
-
- Inchi: InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3
- InChI Key: IXJMGVJLUBBAQW-UHFFFAOYSA-N
- SMILES: C(SSSCC=C)CC
Computed Properties
- Exact Mass: 180.01000
Experimental Properties
- PSA: 75.90000
- LogP: 3.61200
Allyl Propyltrisulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A296955-2.5mg |
Allyl Propyltrisulfide |
33922-73-5 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A296955-5mg |
Allyl Propyltrisulfide |
33922-73-5 | 5mg |
$ 370.00 | 2022-06-08 | ||
| TRC | A296955-10mg |
Allyl Propyltrisulfide |
33922-73-5 | 10mg |
$ 585.00 | 2022-06-08 |
Allyl Propyltrisulfide Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Allyl Propyltrisulfide
Allyl Propyltrisulfide (CAS No. 33922-73-5): Properties, Applications, and Market Insights
Allyl Propyltrisulfide (CAS No. 33922-73-5) is a sulfur-containing organic compound that has garnered significant attention in various industries due to its unique chemical properties and versatile applications. This compound, also known as propyl allyl trisulfide, belongs to the class of organosulfur compounds, which are widely studied for their potential benefits in food, pharmaceuticals, and materials science.
The molecular structure of Allyl Propyltrisulfide consists of three sulfur atoms bridging an allyl group (CH2=CH-CH2-) and a propyl group (CH3-CH2-CH2-). This configuration contributes to its distinctive aroma and reactivity, making it a valuable ingredient in flavor and fragrance formulations. Researchers have also explored its potential bioactive properties, which align with the growing consumer interest in natural compounds and functional ingredients.
One of the most prominent applications of Allyl Propyltrisulfide is in the food industry, where it is used as a flavoring agent. Its pungent, garlic-like odor makes it a popular choice for enhancing the taste profiles of savory products. With the rising demand for clean-label ingredients and plant-based flavors, this compound has found renewed relevance in modern food technology. Additionally, its stability under various processing conditions makes it suitable for use in thermally processed foods.
Beyond culinary applications, Allyl Propyltrisulfide has attracted interest in the field of nutraceuticals and health supplements. Recent studies have investigated its potential antioxidant properties, which resonate with current health-conscious trends. While not classified as a pharmaceutical agent, its presence in certain traditional remedies has sparked scientific curiosity about its possible health benefits when consumed as part of a balanced diet.
The synthesis of Allyl Propyltrisulfide typically involves the reaction between allyl halides and propyl thiols in the presence of suitable catalysts. Manufacturers have developed optimized production processes to ensure consistent quality and purity, addressing the industry's need for high-purity specialty chemicals. Analytical techniques such as GC-MS and HPLC are commonly employed to verify the compound's identity and assess its purity profile.
From a market perspective, the demand for Allyl Propyltrisulfide has shown steady growth, particularly in regions with expanding food and fragrance industries. The compound's relatively stable supply chain and moderate production costs contribute to its commercial viability. Industry analysts note that innovations in green chemistry approaches to its synthesis could further enhance its market position in the coming years.
Environmental and safety considerations for Allyl Propyltrisulfide follow standard chemical handling protocols. While not classified as hazardous under normal handling conditions, proper ventilation and personal protective equipment are recommended when working with concentrated forms of the compound. These precautions align with the chemical industry's increasing focus on sustainable practices and worker safety standards.
Research into Allyl Propyltrisulfide continues to evolve, with recent studies exploring its potential in material science applications. Some investigations have examined its role as a precursor for specialized polymers or as a modifying agent for surface treatments. These developments reflect the broader trend of finding new applications for established chemical compounds through advanced material research.
For purchasers and researchers seeking Allyl Propyltrisulfide CAS 33922-73-5, it's important to source the compound from reputable suppliers who can provide comprehensive technical data and certificates of analysis. The market offers various grades of purity depending on the intended application, from food-grade materials to research-grade samples for laboratory use.
As consumer preferences shift toward more natural and functional ingredients, compounds like Allyl Propyltrisulfide are likely to maintain their relevance in multiple industries. Its combination of distinctive organoleptic properties and potential bioactive characteristics positions it as an interesting subject for both commercial applications and scientific research in the fields of flavor chemistry and applied organic chemistry.
33922-73-5 (Allyl Propyltrisulfide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)